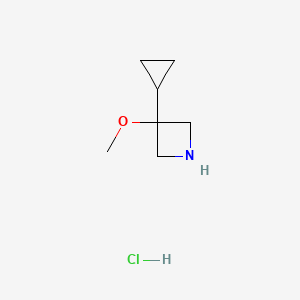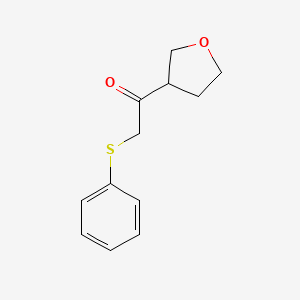
3-Cyclopropyl-3-methoxyazetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-3-methoxyazetidine hydrochloride is an organic compound with the molecular formula C7H14ClNO. It is known for its stability and good solubility in solvents . This compound is of interest in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-Cyclopropyl-3-methoxyazetidine hydrochloride typically involves the reaction of cyclopropylamine with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Cyclopropyl-3-methoxyazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction. Major products formed from these reactions include cyclopropyl ketones, alcohols, and substituted azetidines.
Scientific Research Applications
3-Cyclopropyl-3-methoxyazetidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-methoxyazetidine hydrochloride involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, it can modulate their activity, leading to potential therapeutic effects in the treatment of cognitive disorders. The exact pathways and molecular interactions are still under investigation, but its central nervous system activity is of particular interest .
Comparison with Similar Compounds
3-Cyclopropyl-3-methoxyazetidine hydrochloride can be compared with other similar compounds such as:
3-Methoxyazetidine hydrochloride: Similar in structure but lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
Cyclopropylamine derivatives: These compounds share the cyclopropyl group but differ in other substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its combination of the cyclopropyl and methoxy groups, which confer distinct chemical and biological characteristics.
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
3-cyclopropyl-3-methoxyazetidine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-9-7(4-8-5-7)6-2-3-6;/h6,8H,2-5H2,1H3;1H |
InChI Key |
NTNCBVJTPUTKRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CNC1)C2CC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride](/img/structure/B15303083.png)







![tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15303149.png)




![[3-(Difluoromethyl)-3-methoxycyclobutyl]methanol](/img/structure/B15303181.png)
